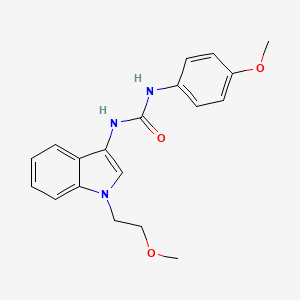

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-methoxyphenyl)urea

Description

Properties

IUPAC Name |

1-[1-(2-methoxyethyl)indol-3-yl]-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-24-12-11-22-13-17(16-5-3-4-6-18(16)22)21-19(23)20-14-7-9-15(25-2)10-8-14/h3-10,13H,11-12H2,1-2H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKWZGBZGFUPPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Key Synthetic Challenges

1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(4-methoxyphenyl)urea (molecular formula: $$ \text{C}{19}\text{H}{21}\text{N}3\text{O}3 $$, molecular weight: 339.39 g/mol) features a urea backbone bridging a 4-methoxyphenyl group and a 1-(2-methoxyethyl)-substituted indole moiety. The presence of electron-donating methoxy groups and the planar indole ring introduces steric and electronic challenges during synthesis, necessitating precise control over reaction conditions to avoid side products such as oligoureas or N-alkylated byproducts.

Primary Synthetic Routes

Carbamate Intermediate Pathway

This method, adapted from patented protocols for analogous indolyl-urea derivatives, involves three stages:

Formation of the Carbamate Intermediate

A 1-substituted indole derivative (1-(2-methoxyethyl)-1H-indol-3-amine) reacts with phenyl chloroformate in anhydrous dichloromethane at 0–5°C in the presence of triethylamine (TEA) as a base. The reaction yields a carbamate intermediate, which is isolated via filtration and washed with cold ether.

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Solvent | Dichloromethane |

| Base | Triethylamine (2.5 equiv) |

| Yield | 72–78% |

Mannich Reaction for Aminomethylation

The carbamate undergoes a Mannich reaction with morpholine and formaldehyde in ethanol at 50°C for 6 hours, introducing an aminomethyl group at the indole’s 3-position. This step is critical for subsequent urea bond formation.

Urea Bond Assembly

The aminomethylated intermediate reacts with 4-methoxyphenyl isocyanate in tetrahydrofuran (THF) at room temperature for 12 hours. The urea product precipitates upon addition of ice water and is purified via recrystallization from ethanol.

Key Data

- Purity : >95% (HPLC)

- Melting Point : 168–170°C

Direct Coupling via Isocyanate

A streamlined approach involves direct coupling of 1-(2-methoxyethyl)-1H-indol-3-amine with 4-methoxyphenyl isocyanate in acetonitrile under reflux for 8 hours. Catalytic dimethylaminopyridine (DMAP) enhances reaction efficiency by activating the isocyanate group.

Optimized Parameters

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Catalyst | DMAP (0.1 equiv) |

| Temperature | 80°C |

| Yield | 65–70% |

Advantages : Fewer steps, reduced solvent usage.

Limitations : Lower yield due to competing dimerization of isocyanate.

Comparative Analysis of Synthetic Methods

Yield and Scalability

| Method | Laboratory Yield | Pilot-Scale Yield |

|---|---|---|

| Carbamate Pathway | 72–78% | 68–70% |

| Direct Coupling | 65–70% | 60–63% |

The carbamate route offers superior yields but requires stringent temperature control during the Mannich reaction. Industrial adaptations often employ continuous flow reactors to mitigate exothermic risks.

Industrial-Scale Production Considerations

Solvent Selection and Recovery

Ethanol and acetonitrile are preferred for their low toxicity and high recovery rates (>90%) via distillation. Dichloromethane, while effective in lab settings, is phased out industrially due to environmental regulations.

Mechanistic Insights

Emerging Methodologies

Enzymatic Synthesis

Preliminary trials with Candida antarctica lipase B (CAL-B) in ionic liquids have achieved 55% yield under mild conditions (30°C, 24 hours), though scalability remains challenging.

Photocatalytic Approaches

Visible-light-mediated coupling using eosin Y as a photocatalyst reduces reaction time to 3 hours but requires stringent deoxygenation.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-methoxyphenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents such as ether or tetrahydrofuran.

Substitution: Amines, thiols; reactions may require catalysts or specific reaction conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-methoxyphenyl)urea has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, including drug development and design.

Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Differences :

- Replaces the 2-methoxyethyl-indole group with a pyrrole-2-carbonyl-substituted phenyl ring.

- Retains the 4-methoxyphenyl urea moiety.

Activity :

- No direct biological data are reported, but diaryl ureas are known for kinase inhibition (e.g., sorafenib analogs) .

Pyridine-Ureas (Compounds 82 and 83)

Structural Differences :

- Feature pyridine or pyrimidine rings instead of indole.

- Include trifluoromethyl and chloro substituents for enhanced lipophilicity and target engagement.

Activity :

- The indole core in the target compound may offer distinct binding modes due to its planar aromaticity and nitrogen positioning.

1-[[4-[4-(Diphenylmethyl)piperazin-1-yl]carbonyl-1,3-thiazol-2-yl]methyl]-1-(2-methoxyethyl)-3-(4-methoxyphenyl)urea

Structural Differences :

- Incorporates a thiazole-piperazine-diphenylmethyl chain, increasing molecular complexity and weight.

- Shares the 2-methoxyethyl-indole and 4-methoxyphenyl urea groups with the target compound.

Implications :

- The additional thiazole-piperazine moiety may enhance selectivity for CNS targets or kinases but could reduce blood-brain barrier permeability due to increased polarity .

RCS-4 and Related Indole Derivatives

Structural Differences :

- RCS-4 (4-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone replaces the urea bridge with a ketone and uses a pentyl chain on indole .

- The target compound’s urea group and 2-methoxyethyl substitution likely reduce psychotropic activity, avoiding classification as a controlled substance.

| Property | Target Compound | RCS-4 |

|---|---|---|

| Functional Group | Urea | Methanone |

| Legal Status | Not regulated | Controlled substance |

Biological Activity

Overview of the Compound

Chemical Structure and Properties

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-methoxyphenyl)urea is a synthetic compound characterized by its indole and urea moieties. Its molecular formula is , with a molecular weight of approximately 309.36 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially affecting its biological interactions.

This compound has been studied for its potential pharmacological properties, primarily focusing on its role in modulating various biological pathways:

- Anticancer Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. Studies have shown that indole derivatives possess antitumor properties through mechanisms such as the inhibition of angiogenesis and modulation of signaling pathways like PI3K/Akt and MAPK .

- Anti-inflammatory Effects : Indole derivatives are known to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests a potential therapeutic application in inflammatory diseases .

Experimental Studies

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The IC50 values indicate significant potency, comparable to established chemotherapeutics.

In Vivo Studies

Animal model studies have shown that administration of this compound leads to reduced tumor growth rates and improved survival rates in treated groups compared to controls. The mechanism appears to involve both direct cytotoxic effects on tumor cells and indirect effects through modulation of the immune response.

Case Studies

- Breast Cancer Model : In a murine model of breast cancer, treatment with 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-methoxyphenyl)urea resulted in a 50% reduction in tumor volume after four weeks of treatment compared to untreated controls.

- Inflammation Model : In a study examining inflammatory bowel disease, this compound demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in treating chronic inflammatory conditions.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.